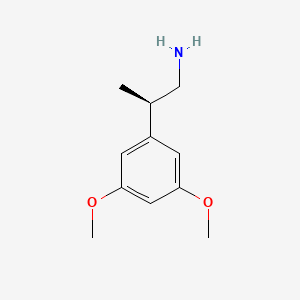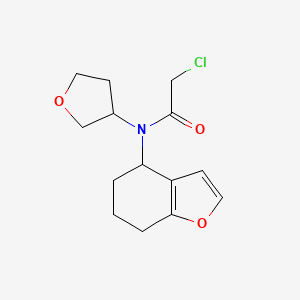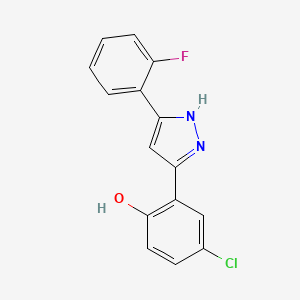![molecular formula C17H15N3O2 B2591091 6-methoxy-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide CAS No. 2415509-23-6](/img/structure/B2591091.png)
6-methoxy-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“6-methoxy-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide” is a compound that belongs to the class of quinolines . Quinoline is a versatile heterocyclic compound with applications in industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry and is a vital scaffold for leads in drug discovery .
Synthesis Analysis
The synthesis of quinoline derivatives has been reported in the literature with a wide range of protocols . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of this class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
Quinoline and its derivatives have been the subject of many chemical reactions. For example, the Pfitzinger quinoline synthesis involves isatin reacting with an α-methylene carbonyl compound in the presence of a base in ethanol to provide a substituted quinoline derivative .Zukünftige Richtungen
The future directions for “6-methoxy-N-[(pyridin-3-yl)methyl]quinoline-4-carboxamide” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological and pharmaceutical activities. This could lead to the development of new drugs and treatments .
Eigenschaften
IUPAC Name |
6-methoxy-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-13-4-5-16-15(9-13)14(6-8-19-16)17(21)20-11-12-3-2-7-18-10-12/h2-10H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUAKYGEDMNGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2-(Benzo[d][1,3]dioxol-5-yloxy)propanoyl)-1-(thiazol-2-yl)piperazin-2-one](/img/structure/B2591011.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]oxane-4-carboxamide](/img/structure/B2591013.png)
![2-{3-Methyl-7-[(2-methylphenyl)methyl]-2,6-dioxo-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydropurinyl}acetamide](/img/structure/B2591015.png)



![N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2591022.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(1-(thiazol-2-yl)piperidin-4-yl)acetamide](/img/structure/B2591025.png)
![(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591026.png)


